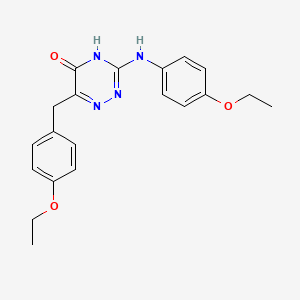
3-(Phenylsulfanyl)propan-1-ol
Overview
Description
3-(Phenylsulfanyl)propan-1-ol is an organic compound with the molecular formula C9H12OS. It is a member of the class of compounds known as thioethers, which contain a sulfur atom bonded to two carbon atoms. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to a sulfanyl group (a sulfur atom bonded to a hydrogen atom), which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Thioetherification: : One common method for synthesizing 3-(Phenylsulfanyl)propan-1-ol involves the reaction of 3-chloropropanol with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenylsulfanyl group.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours
-
Reduction of Sulfoxides: : Another method involves the reduction of 3-(phenylsulfinyl)propan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride. This method is less common but can be used to obtain high-purity products.
Reaction Conditions
- Solvent: Tetrahydrofuran or diethyl ether
- Temperature: 0°C to room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound typically follows the thioetherification route due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-(Phenylsulfanyl)propan-1-ol can undergo oxidation to form 3-(phenylsulfinyl)propan-1-ol or 3-(phenylsulfonyl)propan-1-ol, depending on the oxidizing agent used.
Common Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid Major Products : Sulfoxides and sulfones
-
Reduction: : The compound can be reduced to form 3-(phenylthio)propan-1-ol using reducing agents like lithium aluminum hydride.
Common Reagents: : Lithium aluminum hydride, sodium borohydride Major Products : Thioethers
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.
Common Reagents: : Thionyl chloride, phosphorus tribromide Major Products : Halides, amines
Scientific Research Applications
3-(Phenylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
-
Industry: : It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target molecules, potentially affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(Phenylsulfanyl)propan-1-ol can be compared with other similar compounds such as:
3-(Phenylthio)propan-1-ol: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.
3-(Phenylsulfinyl)propan-1-ol: Contains a sulfoxide group instead of a sulfanyl group, making it more polar and reactive towards nucleophiles.
3-(Phenylsulfonyl)propan-1-ol: Contains a sulfone group, which is even more polar and has different chemical properties compared to the sulfanyl group.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHGQLDHXJKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034883 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24536-40-1 | |
| Record name | 3-(Phenylsulfanyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501034883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylsulfanyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


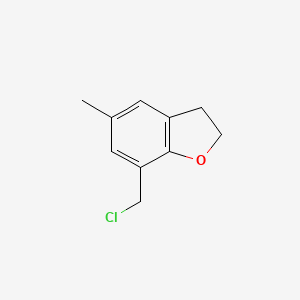
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2639901.png)

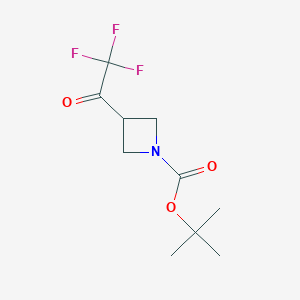

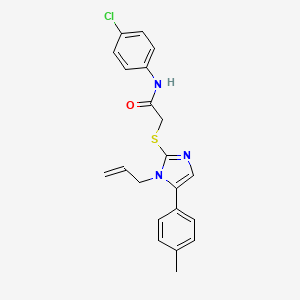
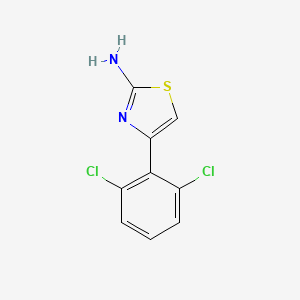
![ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B2639912.png)
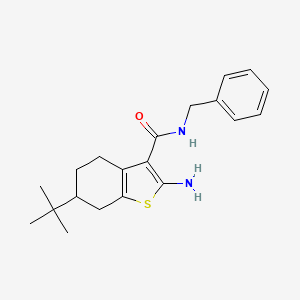
![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)
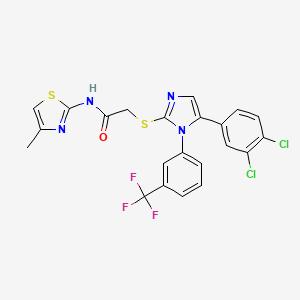
![1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2639917.png)
![3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2639921.png)
